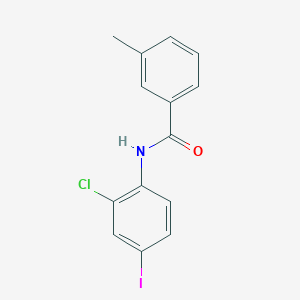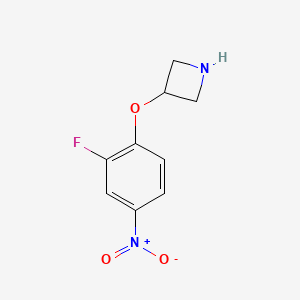
3-(2-Fluoro-4-nitrophenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-nitrophenoxy)azetidine is a chemical compound that features an azetidine ring substituted with a 2-fluoro-4-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine typically involves the alkylation of 2-fluoro-4-nitrophenol with an azetidine derivative. One common method involves the reaction of 2-fluoro-4-nitrophenol with 3-chloroazetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a scalable two-step process. The first step includes the preparation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. This reaction is optimized for large-scale production with high yield and purity .
化学反応の分析
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The azetidine ring can be opened or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of 3-(2-Amino-4-nitrophenoxy)azetidine.
Reduction: Formation of 3-(2-Fluoro-4-aminophenoxy)azetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoro-4-nitrophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes or proteins essential for the survival of microorganisms. The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Known for its antitubercular activity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An intermediate in the synthesis of potent antibiotic drug candidates.
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
特性
分子式 |
C9H9FN2O3 |
|---|---|
分子量 |
212.18 g/mol |
IUPAC名 |
3-(2-fluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9FN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChIキー |
QMYUEWDQBGSHRG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



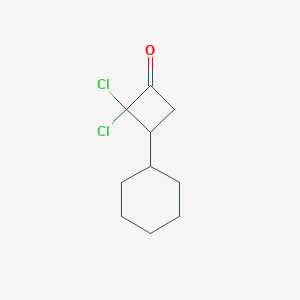
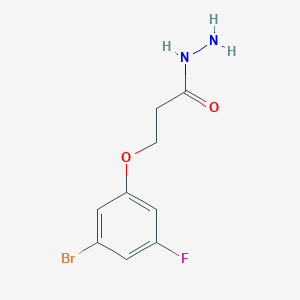

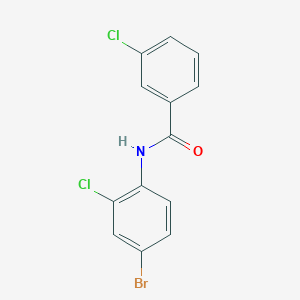
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

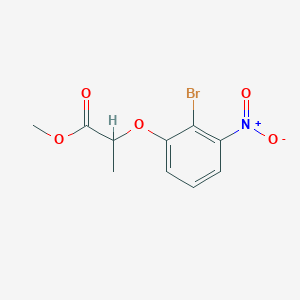
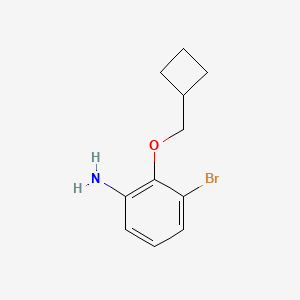
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
